![molecular formula C7H6ClNO4S B6615018 5-methyl-2-nitrobenzene-1-sulfonyl chloride CAS No. 173908-60-6](/img/structure/B6615018.png)
5-methyl-2-nitrobenzene-1-sulfonyl chloride
Overview
Description
5-Methyl-2-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H6ClNO4S . It has a molecular weight of 235.65 g/mol . The IUPAC name for this compound is 5-methyl-2-nitrobenzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for 5-methyl-2-nitrobenzene-1-sulfonyl chloride is 1S/C7H6ClNO4S/c1-5-2-3-6 (9 (10)11)7 (4-5)14 (8,12)13/h2-4H,1H3 . The canonical SMILES structure is CC1=CC(=C(C=C1)N+[O-])S(=O)(=O)Cl .Physical And Chemical Properties Analysis
5-Methyl-2-nitrobenzene-1-sulfonyl chloride has a molecular weight of 235.65 g/mol . It has a computed XLogP3-AA value of 2.1, suggesting it is moderately lipophilic . It has no hydrogen bond donors, four hydrogen bond acceptors, and one rotatable bond . The topological polar surface area is 88.3 Ų .Scientific Research Applications
- Application : 5-Methyl-2-nitrobenzenesulfonyl chloride acts as a reagent to form 2-nitrobenzenesulfonyl derivatives of alcohols and amines .
- Explanation : These analogues are evaluated for their potential against HL-60 cell growth and in topoisomerase II-mediated DNA cleavage assays . Understanding their activity can guide the development of novel antitumor agents.
- Explanation : Hydroxylamines are versatile intermediates in organic chemistry. Researchers employ this compound to prepare hydroxylamine derivatives, which can further participate in diverse reactions .
Synthesis of 2-Nitrobenzenesulfonyl Derivatives
Antitumor Compound Analogues
Hydroxylamine Synthesis
Mechanism of Action
Target of Action
It’s known that sulfonyl chloride compounds often act as electrophiles in chemical reactions .
Mode of Action
The mode of action of 5-methyl-2-nitrobenzene-1-sulfonyl chloride is likely through electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Result of Action
As an electrophile, it can participate in reactions leading to the formation of substituted benzene rings .
Action Environment
The action of 5-methyl-2-nitrobenzene-1-sulfonyl chloride can be influenced by environmental factors. For instance, it is sensitive to moisture . Therefore, the compound’s action, efficacy, and stability may vary depending on the presence of water or humidity in the environment.
properties
IUPAC Name |
5-methyl-2-nitrobenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c1-5-2-3-6(9(10)11)7(4-5)14(8,12)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYVMTZPQQYAJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-nitrobenzene-1-sulfonyl chloride |
Synthesis routes and methods
Procedure details
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